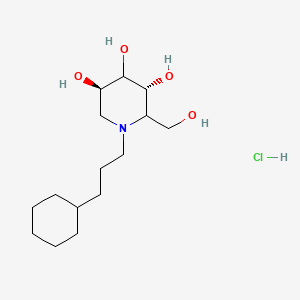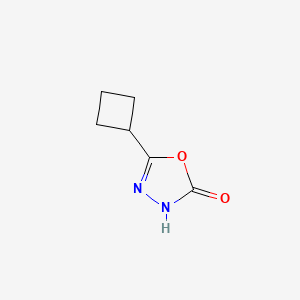
5-Cyclobutyl-1,3,4-oxadiazol-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, making it part of the oxadiazole family.
Wissenschaftliche Forschungsanwendungen
5-Cyclobutyl-1,3,4-oxadiazol-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Research indicates that oxadiazole derivatives, including this compound, exhibit antibacterial, antiviral, and anticancer properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
Target of Action
The primary targets of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol are currently unknown. This compound is a part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Oxadiazoles, the class of compounds to which it belongs, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Biochemical Pathways
Oxadiazoles have been found to have a wide range of applications and can affect various biochemical pathways depending on their specific structure and substituents .
Result of Action
Oxadiazoles have been found to have a wide range of applications, including pharmaceuticals and energetic materials , suggesting that they can have diverse molecular and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutanecarboxylic acid hydrazide with carbon disulfide, followed by oxidative cyclization using agents such as iodine or bromine . The reaction conditions often require controlled temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography techniques to ensure the desired purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclobutyl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazoles with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazol-2-ol
- 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ol
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ol
- 5-p-Tolyl-1,3,4-oxadiazol-2-ol
- 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol
Uniqueness
5-Cyclobutyl-1,3,4-oxadiazol-2-ol is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other oxadiazole derivatives. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
5-cyclobutyl-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6-8-7-5(10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHOOFZBSVHNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NNC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
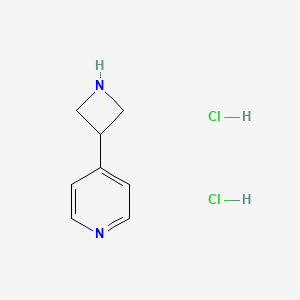

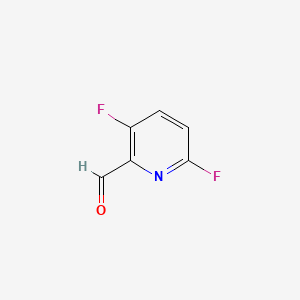

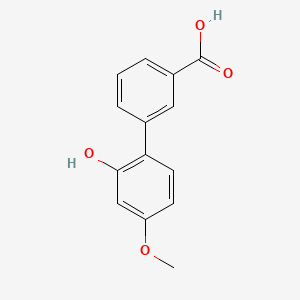
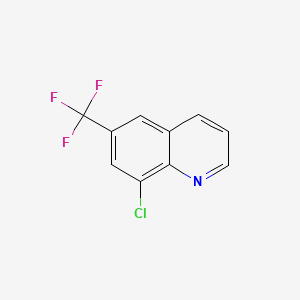

![4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-amine 2hcl](/img/structure/B582344.png)

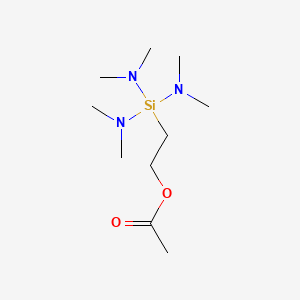
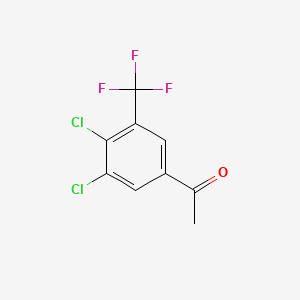
![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)
![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)
